molecular formula C16H18N2O B8371745 1-(2-Phenoxyphenyl)piperazine

1-(2-Phenoxyphenyl)piperazine

Cat. No.: B8371745
M. Wt: 254.33 g/mol
InChI Key: VAXHGPCUAFNAQS-UHFFFAOYSA-N
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Description

1-(2-Phenoxyphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a phenoxy group attached to the phenyl ring, which is further connected to the piperazine moiety. It is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

The synthesis of 1-(2-phenoxyphenyl)piperazine can be achieved through several routes. One common method involves the reaction of 2-phenoxyaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the compound.

Chemical Reactions Analysis

1-(2-phenoxyphenyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring would yield nitro derivatives, while halogenation would produce halogenated compounds.

Scientific Research Applications

1-(2-phenoxyphenyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-phenoxyphenyl)piperazine involves its interaction with specific molecular targets. It is known to act as a ligand for certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The compound’s effects are mediated through pathways involving neurotransmitter receptors, such as serotonin and dopamine receptors .

Comparison with Similar Compounds

1-(2-phenoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-(2-phenoxyphenyl)piperazine

InChI

InChI=1S/C16H18N2O/c1-2-6-14(7-3-1)19-16-9-5-4-8-15(16)18-12-10-17-11-13-18/h1-9,17H,10-13H2

InChI Key

VAXHGPCUAFNAQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Bromo-2-phenoxybenzene (432 mg, 1.73 mmol), piperazine (299 mg, 3.47 mmol), Pd2(dba)3 (48 mg, 0.052 mmol), BINAP (54 mg, 0.087 mmol) and NaOt-Bu (249 mg, 2.60 mmol) were dissolved in toluene (10 mL) in a reaction vessel and refluxed at 100° C. for 20 hours. After the reaction was completed, the reaction mixture was diluted with EtOAc and filtered through Celite. The filtrate was concentrated under reduced pressure and the concentrate was purified by column chromatography (MC:mixture solution (MC:MeOH:H2O:NH3=80:20:1:1)=6:1) to obtain 283 mg of the target compound (1.11 mmol, 64.3%).
Quantity
432 mg
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reactant
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299 mg
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reactant
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249 mg
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reactant
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10 mL
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solvent
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48 mg
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catalyst
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54 mg
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Yield
64.3%

Synthesis routes and methods II

Procedure details

A mixture of phenylboronic acid (5.12 g, 42 mmol), 2-bromophenol (3.55 g, 21 mmol), Cu(OAc)2 (7.63 g, 42 mmol), pyridine (8 ml, 103 mmol) and 4 Å molecular sieves (2.1 g) in CH2Cl2 was stirred at r.t. overnight. The mixture was diluted with CH2Cl2, filtered through celite, washed with 1M NaOH, brine and dried. Removal of solvent gave 1-bromo-2-phenoxybenzene, crystals (1.40 g, 27%). LRMS (ESI+): 248 (M+1). 1-Bromo-2-phenoxybenzene was coupled to piperazine using the Buchwald chemistry described in preparation 1A to afford the title compound. LRMS (ESI+) 255 (M+1)
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[Compound]
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1A
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